molecular formula C6H3Cl5N2 B081072 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine CAS No. 14321-05-2

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine

Cat. No.: B081072
CAS No.: 14321-05-2
M. Wt: 280.4 g/mol
InChI Key: WEYZLTAYNCBWFI-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine is a useful research compound. Its molecular formula is C6H3Cl5N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Properties

  • A study describes the synthesis of a pyridine-based energetic material, 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, from reagents including a derivative of 4-amino-3,5-dichloro-2-(trichloromethyl)pyridine. This material exhibits high density, low thermal stability, positive heat of formation, and good detonation properties (Ma et al., 2018).

Chemical Synthesis and Reactions

  • Research highlights the synthesis of functionalized pyridines by substituting hetarenium-activated pentachloropyridine with bisnucleophiles, involving reactions with various pyridines and aminopyridines (Schmidt et al., 2006).
  • A parallel synthesis approach for 4-amino-2,6-dialkylamino-pyridines starting from 2,6-difluoro-3,5-dichloro-pyridine is described. This method is adaptable for combinatorial purposes and applicable to various amines (Menichincheri et al., 2003).

Synthesis and Mechanism Studies

  • A study on the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine explores the mechanism of amine and hydroxy substitution. It investigates keto-enol tautomerism of pyridine-2-ol in alkaline solution (Zhi-yuan, 2010).
  • Another study examines the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, demonstrating rearrangement catalyzed by pyridine (Čikotienė et al., 2007).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

Properties

IUPAC Name

3,5-dichloro-2-(trichloromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl5N2/c7-2-1-13-5(6(9,10)11)3(8)4(2)12/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYZLTAYNCBWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(Cl)(Cl)Cl)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162349
Record name 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24828838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14321-05-2
Record name 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014321052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-3,5-dichloro-2-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50162349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-3,5-DICHLORO-2-(TRICHLOROMETHYL)PYRIDINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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